Methyl (4-acetyl-3-nitrophenyl)carbamate
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Overview
Description
Methyl (4-acetyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with acetyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-acetyl-3-nitrophenyl)carbamate typically involves the reaction of 4-acetyl-3-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-acetyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: 4-acetyl-3-aminophenyl carbamate.
Reduction: 4-(hydroxymethyl)-3-nitrophenyl carbamate.
Substitution: N-substituted carbamates.
Scientific Research Applications
Methyl (4-acetyl-3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4-acetyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The nitro and acetyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Similar structure but lacks the acetyl group.
Ethyl (4-acetyl-3-nitrophenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (4-acetyl-2-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position.
Uniqueness
Methyl (4-acetyl-3-nitrophenyl)carbamate is unique due to the specific positioning of the acetyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
1329171-70-1 |
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Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
methyl N-(4-acetyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)8-4-3-7(11-10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,14) |
InChI Key |
XOIUHNSDCPXIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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